

An In-depth Technical Guide to the Natural Sources of 9-Oxoctadecanoic Acid

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Compound of Interest

Compound Name: 9-Oxoctadecanoic acid

Cat. No.: B1598637

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoctadecanoic acid, a C18 oxo-fatty acid, is an oxidized lipid mediator derived from the enzymatic or non-enzymatic oxidation of oleic and linoleic acids. As a member of the octadecanoid family, this compound and its related derivatives are emerging as significant bioactive molecules implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the natural occurrences of **9-Oxoctadecanoic acid**, quantitative data on its presence in various sources, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Natural Occurrence of 9-Oxoctadecanoic Acid

9-Oxoctadecanoic acid is found across a diverse range of biological systems, including plants, animals, and microorganisms. Its formation is often linked to lipid peroxidation and the metabolism of unsaturated fatty acids.

Plant Kingdom

A variety of plant-based materials have been identified as sources of **9-Oxoctadecanoic acid** and its derivatives.

- **Fruits and Vegetables:** Tomatoes (*Solanum lycopersicum*) are a notable source, particularly of the related compound 9-oxo-10(E),12(E)-octadecadienoic acid, which is a potent agonist of Peroxisome Proliferator-Activated Receptor α (PPAR α)[1]. Other plant sources include red pepper (*Capsicum annuum*) and soybeans (*Glycine max*).
- **Plant Oils:** Various seed oils are reported to contain **9-Oxoctadecanoic acid**, although specific quantitative data is often limited. The concentration can vary depending on the plant source and the processing of the oil.
- **Other Plant Sources:** It has also been reported in brown seaweed, lichens, and the plant *Galeopsis bifida*[2][3]. Potato tubers (*Solanum tuberosum*) can produce 9-keto-10,12-octadecadienoic acid from the metabolism of 9-hydroperoxyoctadecadienoic acid[4].

Animal Kingdom

In animals, **9-Oxoctadecanoic acid** is often associated with lipid metabolism and has been identified in various tissues and fluids.

- **Dairy Products:** Ruminant milk and dairy products like cheese are known to contain a variety of oxo-fatty acids. One study identified several saturated oxo fatty acids in Cheddar cheese, with C18 isomers being predominant[2].
- **Human Tissues:** Low levels of **9-Oxoctadecanoic acid** have been detected in human atherosclerotic plaques, suggesting its formation during *in vivo* lipid peroxidation[2]. It is also an expected metabolite in human plasma and urine[5].

Microbial World

Microorganisms, particularly gut bacteria, play a significant role in the metabolism of dietary fatty acids, leading to the formation of oxo-fatty acids.

- **Gut Microbiota:** Lactic acid bacteria, such as *Lactobacillus plantarum*, can convert linoleic acid into various metabolites, including 10-oxooctadecanoic acid. This suggests that the gut microbiome is a potential source of similar oxo-fatty acids[6].

Data Presentation: Quantitative Analysis

The quantification of **9-Oxoctadecanoic acid** in natural sources is a challenging analytical task, and reported concentrations can vary. The following table summarizes available quantitative data for **9-Oxoctadecanoic acid** and its closely related derivatives.

Source Category	Specific Source	Compound	Concentration Range	Analytical Method	Reference
Plant-Derived	Edible Oils (during frying)	9-oxononanoic acid (a related product)	4.27–903.99 µg/g	GC-MS	[7]
Animal-Derived	Cheddar Cheese	Saturated Oxo C18 Fatty Acids	Present (specific isomers quantified)	GC-MS	[2]
Animal-Derived	Bovine Milk (Control Diet)	cis-9, trans-11-octadecadienoic acid	6.8–25.7 mg/g of fat	GC	[8]
Animal-Derived	Bovine Milk (Rapeseed Supplement)	cis-9, trans-11-octadecadienoic acid	10.6–33.5 mg/g of fat	GC	[8]
Animal-Derived	Bovine Milk (Soybean Supplement)	cis-9, trans-11-octadecadienoic acid	8.8–30.5 mg/g of fat	GC	[8]

Note: Data for the specific compound **9-Oxoctadecanoic acid** is scarce. The table includes data on closely related compounds to provide an indication of expected concentrations of oxo-fatty acids in these matrices.

Experimental Protocols

The accurate analysis of **9-Oxoctadecanoic acid** requires robust extraction and sensitive analytical techniques. Below are detailed methodologies for its determination in biological matrices.

Protocol 1: Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of **9-Oxoctadecanoic acid** in complex matrices like cheese or oils and involves lipid extraction, saponification, and derivatization.

1. Lipid Extraction: a. Homogenize a known weight of the sample (e.g., 1-5 g of cheese) in a chloroform:methanol (2:1, v/v) solution. b. Add an appropriate internal standard, such as a deuterated fatty acid, to the homogenate for quantification. c. Vortex the mixture vigorously and allow it to stand for at least 1 hour to ensure complete lipid extraction. d. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. e. Collect the lower organic phase (chloroform layer) containing the lipids.
2. Saponification (to release esterified fatty acids): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add a methanolic KOH solution (e.g., 0.5 M) and heat at 60°C for 1 hour to hydrolyze the lipids. c. Cool the mixture and acidify to pH 3-4 with HCl. d. Extract the free fatty acids with hexane or diethyl ether.
3. Derivatization for GC-MS Analysis: Due to the polar nature of the carboxylic acid and ketone groups, derivatization is necessary to increase volatility for GC-MS analysis. a. Methoximation of the ketone group: i. Dry the fatty acid extract completely under nitrogen. ii. Add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). iii. Heat at 60°C for 30 minutes to form the methoxime derivative of the ketone. b. Silylation of the carboxylic acid group: i. After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). ii. Heat at 60°C for another 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.
4. GC-MS Analysis: a. Gas Chromatograph Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.

- Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized fatty acid.
- b. Mass Spectrometer Conditions:
- Ionization: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized **9-Oxoctadecanoic acid**.

Protocol 2: Extraction and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is highly sensitive and specific and is suitable for analyzing **9-Oxoctadecanoic acid** in biological fluids like plasma or milk.

1. Sample Preparation (from Plasma/Milk):
 - a. To a known volume of the sample (e.g., 100 µL), add an internal standard (e.g., ¹³C-labeled **9-Oxoctadecanoic acid**).
 - b. Perform protein precipitation by adding 4 volumes of ice-cold acetonitrile or methanol.
 - c. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet the proteins.
 - d. Transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE) for cleanup (optional but recommended):
 - a. Condition a C18 SPE cartridge with methanol followed by water.
 - b. Load the supernatant onto the cartridge.
 - c. Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
 - d. Elute the **9-Oxoctadecanoic acid** with methanol or acetonitrile.
3. LC-MS/MS Analysis:
 - a. Dry the eluate under nitrogen and reconstitute in the initial mobile phase.
 - b. Liquid Chromatography Conditions:
 - Column: A C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
 - c. Tandem Mass Spectrometry Conditions:
 - Ionization: Electrospray Ionization (ESI) in negative ion mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ of **9-Oxoctadecanoic acid** to one or more specific product ions.

Signaling Pathways and Biological Activity

9-Oxoctadecanoic acid and its derivatives are recognized as important signaling molecules, primarily through their interaction with nuclear receptors.

PPAR α Activation

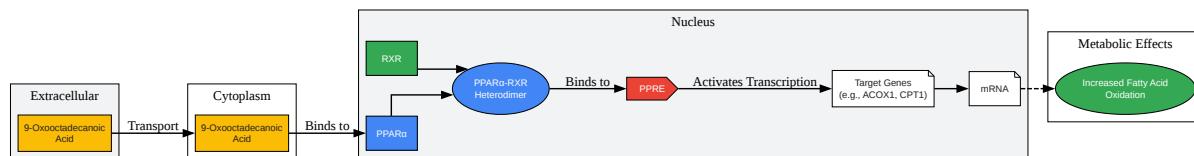
The derivative, 9-oxo-10(E),12(E)-octadecadienoic acid, found abundantly in tomatoes, is a potent agonist for Peroxisome Proliferator-Activated Receptor α (PPAR α)[1][9]. PPAR α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.

Mechanism of Action:

- Ligand Binding: **9-Oxoctadecanoic acid** or its derivative enters the cell and binds to the ligand-binding domain of PPAR α in the nucleus.
- Heterodimerization: The ligand-bound PPAR α forms a heterodimer with the Retinoid X Receptor (RXR).
- DNA Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
- Gene Transcription: The binding of the PPAR α /RXR heterodimer to PPREs recruits coactivator proteins, leading to the transcription of genes involved in fatty acid uptake, binding, and oxidation[10].

Downstream Target Genes: Activation of PPAR α leads to the upregulation of genes involved in:

- Fatty Acid Transport: CD36, Fatty Acid Transport Proteins (FATPs).
- Peroxisomal β -oxidation: Acyl-CoA Oxidase 1 (ACOX1)[9].
- Mitochondrial β -oxidation: Carnitine Palmitoyltransferase 1a and 2 (CPT1a, CPT2)[11].
- Ketogenesis: 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2)[11].

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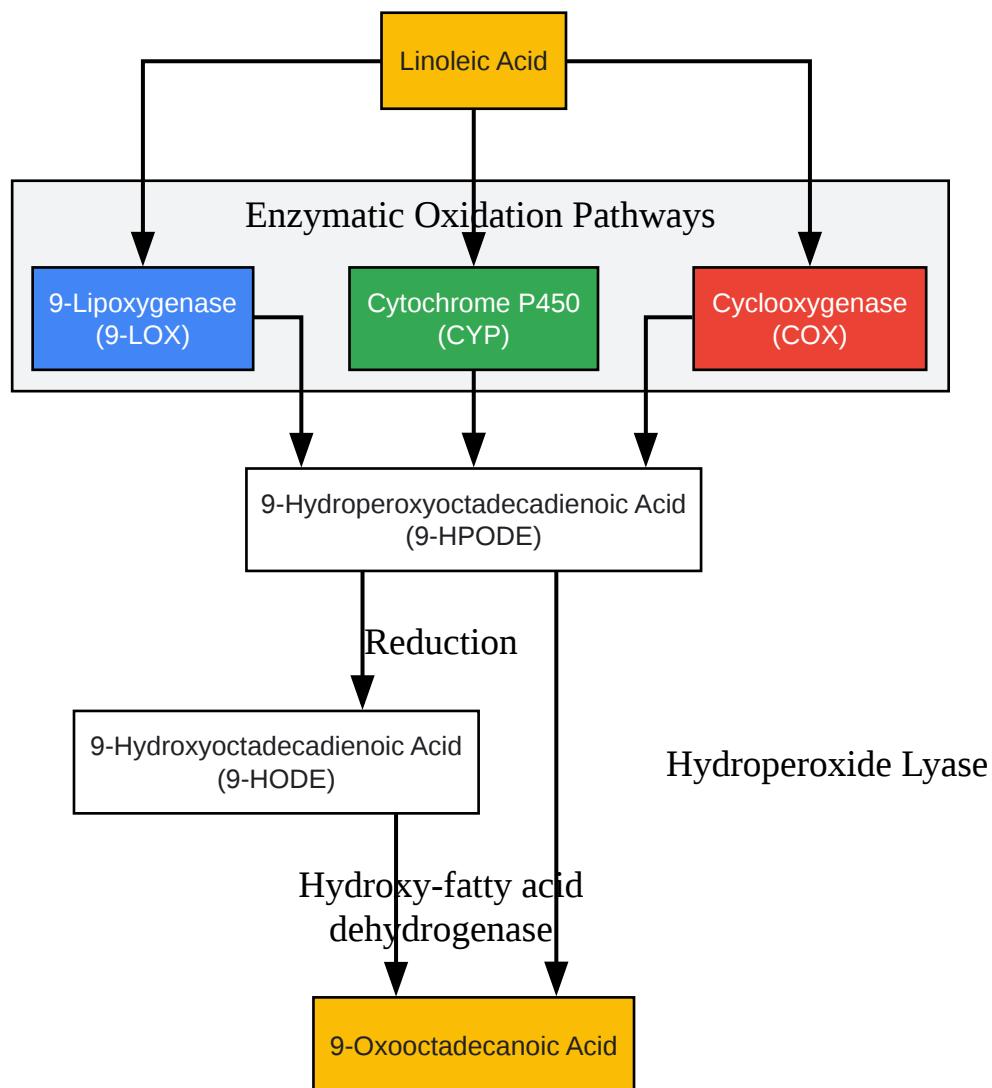
PPAR α Signaling Pathway

Biosynthesis of 9-Oxoctadecanoic Acid

9-Oxoctadecanoic acid is primarily biosynthesized from the oxidation of linoleic acid through several enzymatic pathways.

- Lipoxygenase (LOX) Pathway:
 - Linoleic acid is converted by 9-lipoxygenase (9-LOX) to 9-hydroperoxyoctadecadienoic acid (9-HPODE)[12].
 - 9-HPODE can then be converted to 9-oxooctadecadienoic acid. This conversion can be catalyzed by hydroperoxide lyase (HPL) or other enzymes[13].
- Cytochrome P450 (CYP) Pathway:
 - CYP monooxygenases can metabolize linoleic acid to a mixture of 9(S)- and 9(R)-HPODE, which are then reduced to their corresponding hydroxy derivatives (9-HODE)[14].
 - 9-HODE can be further oxidized to 9-oxooctadecadienoic acid by hydroxy-fatty acid dehydrogenases[14].
- Cyclooxygenase (COX) Pathway:

- COX-1 and COX-2 can also metabolize linoleic acid to 9-HPODE, which is then reduced to 9-HODE and can be subsequently oxidized to the keto form[14].



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Biosynthesis of **9-Oxooctadecanoic Acid**

Conclusion

9-Oxooctadecanoic acid and its derivatives represent a class of bioactive lipids with significant potential in modulating metabolic and inflammatory pathways. Their presence in common dietary sources such as tomatoes and dairy products suggests a role for these compounds in nutrition and health. The activation of PPAR α by these molecules highlights a potential mechanism for their beneficial effects on lipid metabolism. Further research into the

quantitative occurrence of **9-Oxoctadecanoic acid** in a wider range of foods and the elucidation of its full spectrum of biological activities will be crucial for understanding its role in human health and for the development of novel therapeutic strategies. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important lipid mediator in various biological matrices.

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